Cytotoxic Potency in Breast Cancer Models
While direct data for the exact compound is limited, a structurally related imidazo[2,1-b]thiazole analog (Compound 23) demonstrates superior antiproliferative activity against the MCF-7 breast cancer cell line compared to both the unsubstituted 6-phenylimidazo[2,1-b]thiazole scaffold and the clinically relevant kinase inhibitors doxorubicin (DOX) and sorafenib (SOR) [1]. This underscores the potential of specific 6-aryl substituted imidazo[2,1-b]thiazoles to achieve enhanced potency.
| Evidence Dimension | Cytotoxicity against MCF-7 breast cancer cells (IC50) |
|---|---|
| Target Compound Data | 1.81 μM (Compound 23, a representative 6-aryl imidazo[2,1-b]thiazole analog) |
| Comparator Or Baseline | Doxorubicin (4.17 μM); Sorafenib (7.26 μM) |
| Quantified Difference | Compound 23 is 2.3-fold more potent than doxorubicin and 4.0-fold more potent than sorafenib. |
| Conditions | In vitro MTT assay after 48h treatment on MCF-7 cell line [1] |
Why This Matters
This data indicates that optimized 6-aryl imidazo[2,1-b]thiazoles can surpass established chemotherapeutics in specific cancer models, guiding selection for programs targeting breast cancer or related kinase pathways.
- [1] Moharram, E. A., et al. Synthesis, molecular modeling simulations and anticancer activity of some new Imidazo[2,1-b]thiazole analogues as EGFR/HER2 and DHFR inhibitors. Bioorg. Chem. 2024, 150, 107538. View Source
